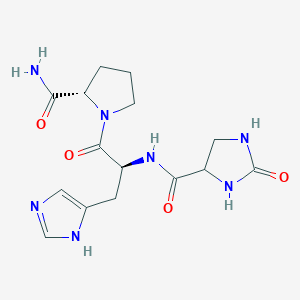
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide is a complex organic compound that features a unique structure combining an imidazolidine ring with histidine and proline residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide typically involves multiple steps. One common method includes the reaction of 2-oxoimidazolidine-4-carboxylic acid with histidine and proline derivatives under specific conditions. For instance, the reaction may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
類似化合物との比較
Similar Compounds
- 2-Oxoimidazolidine-4-carbonyl chloride
- 2-Oxoimidazolidine-4-carbonyl iodide
Uniqueness
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide is unique due to its combination of an imidazolidine ring with histidine and proline residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
64869-50-7 |
|---|---|
分子式 |
C15H21N7O4 |
分子量 |
363.37 g/mol |
IUPAC名 |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-oxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C15H21N7O4/c16-12(23)11-2-1-3-22(11)14(25)9(4-8-5-17-7-19-8)20-13(24)10-6-18-15(26)21-10/h5,7,9-11H,1-4,6H2,(H2,16,23)(H,17,19)(H,20,24)(H2,18,21,26)/t9-,10?,11-/m0/s1 |
InChIキー |
VEWVABCKPUSGFM-JRUYECLLSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CNC(=O)N3)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CNC(=O)N3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


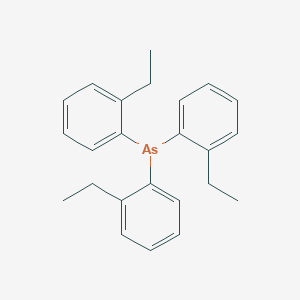
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)

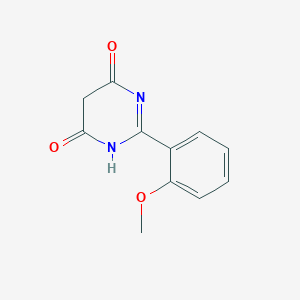

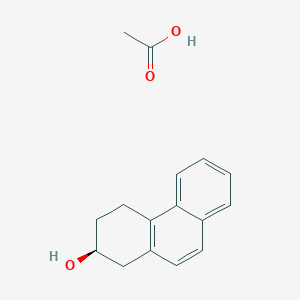
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
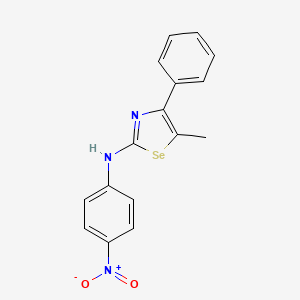

![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

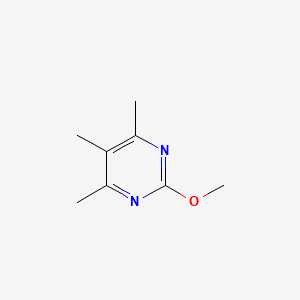
![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)
